![molecular formula C12H26N2O4 B2755734 1,4-Bis(2,2-dimethoxyethyl)piperazine CAS No. 924861-85-8](/img/structure/B2755734.png)
1,4-Bis(2,2-dimethoxyethyl)piperazine
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Overview
Description
1,4-Bis(2,2-dimethoxyethyl)piperazine is an organic compound with the molecular formula C12H26N2O4. It is a derivative of piperazine, featuring two 2,2-dimethoxyethyl groups attached to the nitrogen atoms at positions 1 and 4 of the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(2,2-dimethoxyethyl)piperazine can be synthesized through a multi-step process involving the reaction of piperazine with 2,2-dimethoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2,2-dimethoxyethyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methoxy groups, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, nucleophiles, solvents like dichloromethane or ethanol
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted piperazine derivatives
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of piperazine, including 1,4-bis(2,2-dimethoxyethyl)piperazine, possess notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential use in developing new antimicrobial agents .
Compound | Activity | Target Bacteria |
---|---|---|
This compound | Moderate | E. coli, Staphylococcus aureus |
Other Piperazine Derivatives | Variable | Pseudomonas aeruginosa |
Inhibitory Activity Against SARS-CoV-2
Recent studies have screened piperazine-based compounds for their inhibitory activity against the SARS-CoV-2 protease enzyme using molecular docking analysis. The results indicated that modifications at the piperazine ring could enhance binding affinity to viral targets . This positions this compound as a candidate for further investigation in antiviral drug development.
Case Study 1: Synthesis and Evaluation of Antioxidative Properties
A series of novel piperazine derivatives were synthesized and evaluated for their antioxidative activity. While this compound was not the primary focus of this study, it served as a structural reference for designing compounds aimed at reducing oxidative stress in cells. The findings demonstrated that certain modifications to the piperazine structure could significantly enhance antioxidative properties .
Case Study 2: Development of Hybrid Compounds
The compound has been utilized as a precursor in synthesizing hybrid compounds that exhibit enhanced biological activity. For instance, the condensation of this compound with various aldehydes has led to products with improved pharmacological profiles . These hybrids have shown promise in treating neurodegenerative diseases by mitigating oxidative stress.
Mechanism of Action
The mechanism of action of 1,4-Bis(2,2-dimethoxyethyl)piperazine involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound can form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, leading to changes in their conformation and activity. These interactions can modulate various biochemical pathways, resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Diethylpiperazine: Similar structure but with ethyl groups instead of 2,2-dimethoxyethyl groups.
1,4-Dimethylpiperazine: Contains methyl groups instead of 2,2-dimethoxyethyl groups.
1,4-Bis(2-hydroxyethyl)piperazine: Features hydroxyethyl groups instead of 2,2-dimethoxyethyl groups .
Uniqueness
1,4-Bis(2,2-dimethoxyethyl)piperazine is unique due to the presence of the 2,2-dimethoxyethyl groups, which impart distinct chemical properties such as increased solubility, stability, and reactivity. These properties make it a valuable compound for various applications in research and industry .
Biological Activity
1,4-Bis(2,2-dimethoxyethyl)piperazine is a piperazine derivative with significant potential in various biological applications. This compound has garnered interest due to its unique chemical structure, which allows it to interact with multiple biological targets, leading to diverse pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is characterized by two 2,2-dimethoxyethyl substituents attached to the nitrogen atoms of the piperazine ring. Its molecular formula is C12H24N2O4. The compound's structure enables it to undergo various chemical reactions typical of piperazine derivatives, including oxidation, reduction, and nucleophilic substitution.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through various interactions such as hydrogen bonding and hydrophobic interactions. These interactions can modulate biochemical pathways, influencing cellular processes such as apoptosis and oxidative stress response .
Biological Activities
- Antioxidative Activity : Research indicates that piperazine derivatives can exhibit antioxidative properties. A study on related compounds demonstrated that certain piperazine derivatives effectively protected neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂) by stabilizing mitochondrial membrane potential and reducing reactive oxygen species (ROS) production .
- Antimicrobial Properties : Some studies suggest that derivatives of piperazine, including this compound, possess antimicrobial activity. This property may be attributed to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Radioprotective Effects : In the context of radiation exposure, certain piperazine derivatives have shown promise as radioprotective agents. For instance, studies have evaluated their efficacy in protecting human lymphoblastic leukemia cells from gamma radiation-induced damage. The compounds demonstrated an increase in cell viability post-irradiation compared to controls .
Case Studies
Study | Findings | Concentration Range |
---|---|---|
Piperazine Derivatives as Radioprotective Agents | Evaluated for cytotoxicity and radioprotection in MOLT-4 cells; showed increased cell viability after radiation exposure when pretreated with specific derivatives. | 100 μM - 200 μM |
Antioxidative Activity Evaluation | Demonstrated effectiveness in protecting SH-SY5Y cells from H₂O₂-induced oxidative stress; compound exhibited minimal toxicity at concentrations up to 80 μM. | Up to 80 μM |
Antimicrobial Studies | Suggested antimicrobial properties against various pathogens; specific mechanisms remain under investigation. | Not specified |
Properties
IUPAC Name |
1,4-bis(2,2-dimethoxyethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O4/c1-15-11(16-2)9-13-5-7-14(8-6-13)10-12(17-3)18-4/h11-12H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRHQXHUHBDFFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1CCN(CC1)CC(OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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